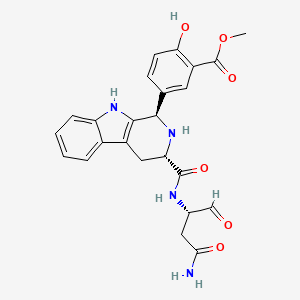

(1R,3S)-THCCA-Asn

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-THCCA-Asn involves several steps:

Asymmetric Cycloaddition: N-acylhydroxyamine and cyclopentadiene undergo an asymmetric cycloaddition to yield the first intermediate.

Hydrogenation: The first intermediate is hydrogenated to produce the second intermediate.

Hydrolysis/Ammonolysis: The amido bond of the second intermediate is hydrolyzed, ammonolyzed, hydrazinolyzed, or alcoholyzed to yield the third intermediate.

Final Hydrogenation: The third intermediate is hydrogenated to produce this compound

Industrial Production Methods

Industrial production of this compound typically involves the use of high-purity raw materials and optimized reaction conditions to ensure high yield and purity. The process may include large-scale asymmetric cycloaddition and hydrogenation steps, followed by purification techniques such as recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions

(1R,3S)-THCCA-Asn undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions to form different derivatives.

Reduction: Hydrogenation is a key step in its synthesis.

Substitution: It can undergo nucleophilic substitution reactions, particularly in the presence of polar aprotic solvents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.

Substitution: Reagents like sodium iodide in acetone are used for nucleophilic substitution reactions

Major Products

The major products formed from these reactions include various derivatives of this compound, which can be further studied for their biological activities .

Applications De Recherche Scientifique

(1R,3S)-THCCA-Asn has several scientific research applications:

Chemistry: It is used as a model compound in studies of asymmetric synthesis and chiral catalysis.

Biology: It serves as a tool for studying thrombin inhibition and platelet aggregation.

Medicine: Its antithrombotic properties make it a potential candidate for developing new anticoagulant drugs.

Industry: It is used in the development of pharmaceuticals and as a reference compound in quality control

Mécanisme D'action

(1R,3S)-THCCA-Asn exerts its effects by selectively inhibiting thrombin, a key enzyme in the coagulation cascade. It binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This selective inhibition is achieved through the interaction of this compound with specific amino acid residues in the thrombin active site .

Comparaison Avec Des Composés Similaires

Similar Compounds

(1S,3S)-THCCA: Another derivative of tetrahydro-β-carboline-3-carboxylic acid, but with different stereochemistry.

(1R,3S)-THCCA: The parent compound without the asparagine moiety.

Uniqueness

(1R,3S)-THCCA-Asn is unique due to its high selectivity and potency as a thrombin inhibitor. Its IC50 value ranges from 0.07 to 0.14 μM, making it more effective compared to other similar compounds .

Propriétés

Formule moléculaire |

C24H24N4O6 |

|---|---|

Poids moléculaire |

464.5 g/mol |

Nom IUPAC |

methyl 5-[(1R,3S)-3-[[(2S)-4-amino-1,4-dioxobutan-2-yl]carbamoyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]-2-hydroxybenzoate |

InChI |

InChI=1S/C24H24N4O6/c1-34-24(33)16-8-12(6-7-19(16)30)21-22-15(14-4-2-3-5-17(14)27-22)10-18(28-21)23(32)26-13(11-29)9-20(25)31/h2-8,11,13,18,21,27-28,30H,9-10H2,1H3,(H2,25,31)(H,26,32)/t13-,18-,21+/m0/s1 |

Clé InChI |

ILCLXEVFCBOEKZ-LTBCBRHQSA-N |

SMILES isomérique |

COC(=O)C1=C(C=CC(=C1)[C@@H]2C3=C(C[C@H](N2)C(=O)N[C@@H](CC(=O)N)C=O)C4=CC=CC=C4N3)O |

SMILES canonique |

COC(=O)C1=C(C=CC(=C1)C2C3=C(CC(N2)C(=O)NC(CC(=O)N)C=O)C4=CC=CC=C4N3)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.